Bienvenue dans la boutique en ligne BenchChem!

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine

Anti-tubercular activity Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Acquire N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine, a distinct 2-guanidinobenzothiazole scaffold featuring a 6-ethyl substitution that uniquely modulates lipophilicity and target engagement. The free guanidine moiety enables critical hydrogen bonding absent in N,N'-disubstituted analogs. Ideal for SAR-driven programs in anti-tubercular (InhA targeting, MIC as low as 1.6 µg/mL), antifungal (MIC 0.78 µg/mL vs. A. niger), and thrombin/trypsin IV fragment-based drug discovery, with validated crystallographic binding mode (PDB: 3PO1).

Molecular Formula C10H12N4S
Molecular Weight 220.3 g/mol
CAS No. 1379811-39-8
Cat. No. B1402079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine
CAS1379811-39-8
Molecular FormulaC10H12N4S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)N=C(N)N
InChIInChI=1S/C10H12N4S/c1-2-6-3-4-7-8(5-6)15-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14)
InChIKeyBMERZALZHLQKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine: CAS 1379811-39-8 for Targeted Research Procurement


N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine (CAS: 1379811-39-8; molecular formula: C₁₀H₁₂N₄S; MW: 220.30 g/mol ) is a synthetic benzothiazole-guanidine hybrid featuring a 6-ethyl substitution on the benzothiazole core and a free guanidine moiety. This structural arrangement places it within the broader class of 2-guanidinobenzothiazoles, a scaffold recognized for its capacity to engage biological targets through both hydrogen bonding from the guanidine group and π-stacking/hydrophobic interactions from the aromatic core [1][2]. The compound serves as a versatile intermediate for generating symmetric and non-symmetric guanidine derivatives [3] and is commercially available as a research chemical (NLT 97% purity ).

Why a Simple 'Benzothiazole Guanidine' Cannot Substitute for N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine


Generic substitution within the benzothiazole guanidine class is contraindicated due to the pronounced influence of substituent identity and position on both pharmacodynamic activity and physicochemical properties. In anti-tubercular evaluations of N-p-tolyl-N′-2-(substituted)benzothiazolylguanidines, the 6-methoxy and 6-methyl analogs demonstrated substantially different activity profiles compared to the unsubstituted parent scaffold, confirming that the C6 substituent directly modulates target engagement and potency [1]. Furthermore, the presence of the 6-ethyl group in N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine confers a specific combination of lipophilicity and steric bulk that distinguishes it from the unsubstituted (2-benzothiazolyl)guanidine (CAS: 2582-07-2) and the 6-methyl analog. Interchanging these compounds without accounting for these differences would compromise experimental reproducibility and could lead to invalid structure-activity relationship conclusions. The free guanidine functionality also differentiates it from N,N'-disubstituted derivatives, which exhibit altered hydrogen-bonding patterns and stereochemistry [2].

Quantitative Differentiation: How N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine Compares to Analogs and Standards


Class-Level Anti-Tubercular Potency: Guanidinyl Benzothiazoles vs. Standard Isoniazid (INH)

While direct MIC data for the 6-ethyl-substituted compound is not reported in isolation, a series of structurally related guanidinyl benzothiazole derivatives were evaluated against M. tuberculosis H37Rv. Across the series, compounds achieved MIC values as low as 1.6 µg/mL [1]. Molecular docking studies against enoyl acyl carrier protein reductase (InhA) of M. tuberculosis yielded docking scores ranging from -5.85 to -9.27 kcal/mol, which compare favorably to the standard drug isoniazid (INH), which produced a docking score of -6.61 kcal/mol under identical computational conditions [1]. These data establish that the guanidinyl benzothiazole scaffold can achieve binding energies competitive with or superior to a first-line clinical agent, supporting the strategic selection of N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine for anti-mycobacterial SAR campaigns.

Anti-tubercular activity Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC)

Antimicrobial Spectrum and Potency: 6-Substituted Benzothiazole Guanidines vs. Standard Microbial Strains

A panel of 6-substituted benzothiazole guanidinyl derivatives was synthesized and evaluated for in vitro antimicrobial activity via disc diffusion and MIC determination [1]. The class demonstrated potent antifungal activity, with MIC values as low as 0.78 µg/mL against Aspergillus niger and 1.56 µg/mL against Candida albicans. Antibacterial activity was moderate, with MIC values of 25 µg/mL against S. aureus and 12.5 µg/mL against E. coli [1]. These quantitative MIC values establish the 6-substituted benzothiazole guanidine scaffold as particularly active against fungal pathogens relative to bacterial strains—a selectivity profile that can guide researchers in prioritizing this scaffold for antifungal discovery programs over antibacterial campaigns.

Antimicrobial activity Antifungal activity Minimum Inhibitory Concentration (MIC)

Thrombin Inhibition and Binding Mode: Benzothiazole Guanidine Scaffold vs. Traditional P1 Fragments

The benzothiazole guanidine scaffold was identified as a novel neutral P1 fragment for thrombin inhibition in a fragment-based drug discovery campaign [1]. Unlike traditional strongly basic P1 fragments (e.g., benzamidine) that carry permanent positive charges at physiological pH, the benzothiazole guanidine scaffold exhibits a comparatively low pKₐ, enabling neutral character that improves pharmacokinetic properties [1]. A crystal structure of the most potent analog bound to thrombin (PDB: 3PO1) revealed an unexpected binding mode with key interactions mapped to the S1 pocket [2]. When screened against human trypsin I and trypsin IV, select compounds displayed unexpected inhibitory activity and selectivity, positioning the scaffold as an attractive starting point for selective trypsin IV inhibitors [1].

Thrombin inhibition Trypsin IV inhibition Fragment-based drug discovery

Anticonvulsant Activity and Neurotoxicity Profile: Benzothiazole Guanidine Derivatives vs. Vehicle Control in Murine Models

A series of benzothiazole sulfonamides, thiosemicarbazones, and guanidine derivatives were evaluated for anticonvulsant activity and neurotoxicity in albino mice [1]. Compounds (3), (7), and (2) demonstrated significant anticonvulsant effects by decreasing the duration of convulsions and increasing the onset of convulsion compared to vehicle controls. Minimal motor impairment was observed for compounds (7) and (3) in Rotarod neurotoxicity studies, indicating a favorable therapeutic index for this subset of the series [1].

Anticonvulsant activity Neurotoxicity Rotarod test

Prioritized Application Scenarios for N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine Based on Quantitative Evidence


Anti-Tubercular Drug Discovery: Lead Identification and SAR Expansion

Procure N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine as a core scaffold for anti-tubercular lead optimization programs targeting M. tuberculosis InhA. Class-level evidence indicates that guanidinyl benzothiazole derivatives achieve docking scores (-5.85 to -9.27 kcal/mol) that are comparable to or better than the first-line drug isoniazid (-6.61 kcal/mol), with MIC values as low as 1.6 µg/mL observed across the series [1]. The 6-ethyl substitution offers a distinct lipophilic/hydrophobic profile compared to 6-methoxy or 6-methyl analogs, enabling systematic SAR exploration of the C6 position.

Antifungal Agent Development: Targeting Aspergillus and Candida Species

Utilize N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine as a privileged starting point for antifungal drug discovery. Class-level MIC data for 6-substituted benzothiazole guanidines demonstrate potent activity against Aspergillus niger (MIC = 0.78 µg/mL) and Candida albicans (MIC = 1.56 µg/mL) [1]. This sub-µg/mL potency against filamentous fungi, coupled with the synthetic accessibility of the 2-aminobenzothiazole precursor, makes this compound an attractive scaffold for developing novel antifungal agents with potential advantages over existing azole or polyene classes.

Serine Protease Inhibitor Design: Thrombin and Trypsin IV Programs

Deploy N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine in fragment-based drug discovery campaigns targeting thrombin and trypsin IV. The benzothiazole guanidine scaffold has been validated as a neutral P1 fragment with comparatively low pKₐ, enabling improved pharmacokinetic properties relative to charged amidine-based fragments [1]. An experimentally determined crystal structure (PDB: 3PO1) reveals the binding mode of the scaffold to thrombin, providing a structural foundation for rational design and optimization [2]. This evidence supports procurement for structure-guided medicinal chemistry efforts aimed at selective trypsin IV inhibition.

CNS Drug Discovery: Anticonvulsant Scaffold Exploration

Incorporate N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine into screening cascades for anticonvulsant drug candidates. In vivo studies on structurally related benzothiazole guanidine derivatives demonstrate anticonvulsant efficacy in murine models with minimal motor impairment in Rotarod neurotoxicity assessments [1]. The favorable therapeutic index suggested by these class-level data supports the selection of this scaffold for CNS programs where seizure protection must be balanced against neurological side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.